2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy, methylphenyl, and pyrrolidinyl substituents
Preparation Methods
The synthesis of 2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as pyridin-2-yl-4-oxobutanal derivatives.
Attachment of the Methylphenyl Group: This step involves the reaction of the pyrrolidine derivative with 4-methylphenyl intermediates under controlled conditions.
Methoxy Substitution:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity and ability to interact with specific molecular targets.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxy group play crucial roles in binding to these targets, leading to modulation of biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives with varying substituents. For example:
N-alkylpyrrolidine: This compound shares the pyrrolidine ring but differs in its alkyl substituents.
Pyrrolizines: These compounds have a similar core structure but differ in the arrangement of their substituents.
Indole Derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities.
The uniqueness of 2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16-9-11-17(12-10-16)19(23-13-5-6-14-23)15-22-21(24)18-7-3-4-8-20(18)25-2/h3-4,7-12,19H,5-6,13-15H2,1-2H3,(H,22,24) |
InChI Key |
HPFJSOVPLJKARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCC3 |
Origin of Product |
United States |
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